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molecular formula C7H8O B1626251 Benzyl alcohol-alpha-13C CAS No. 54522-91-7

Benzyl alcohol-alpha-13C

Cat. No. B1626251
M. Wt: 109.13 g/mol
InChI Key: WVDDGKGOMKODPV-PTQBSOBMSA-N
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Patent
US05616804

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N.[H][H].[CH2:12]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pd].CO>[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([N:19]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Seven
Name
Quantity
0.08 g
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
20.1 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
This 2-phase system was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator
CUSTOM
Type
CUSTOM
Details
After approximately 15 minutes no further hydrogen was absorbed
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were cooled to room temperature
CUSTOM
Type
CUSTOM
Details
flushed with N2
FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off
ADDITION
Type
ADDITION
Details
after the addition of the CH3OH which
CUSTOM
Type
CUSTOM
Details
for flushing of the autoclave
CUSTOM
Type
CUSTOM
Details
The homogenous reaction mixture obtained in this way

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.8%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616804

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N.[H][H].[CH2:12]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pd].CO>[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([N:19]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Seven
Name
Quantity
0.08 g
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
20.1 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
This 2-phase system was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator
CUSTOM
Type
CUSTOM
Details
After approximately 15 minutes no further hydrogen was absorbed
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were cooled to room temperature
CUSTOM
Type
CUSTOM
Details
flushed with N2
FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off
ADDITION
Type
ADDITION
Details
after the addition of the CH3OH which
CUSTOM
Type
CUSTOM
Details
for flushing of the autoclave
CUSTOM
Type
CUSTOM
Details
The homogenous reaction mixture obtained in this way

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.8%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616804

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N.[H][H].[CH2:12]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pd].CO>[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([N:19]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Seven
Name
Quantity
0.08 g
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
20.1 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
This 2-phase system was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator
CUSTOM
Type
CUSTOM
Details
After approximately 15 minutes no further hydrogen was absorbed
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were cooled to room temperature
CUSTOM
Type
CUSTOM
Details
flushed with N2
FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off
ADDITION
Type
ADDITION
Details
after the addition of the CH3OH which
CUSTOM
Type
CUSTOM
Details
for flushing of the autoclave
CUSTOM
Type
CUSTOM
Details
The homogenous reaction mixture obtained in this way

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.8%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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